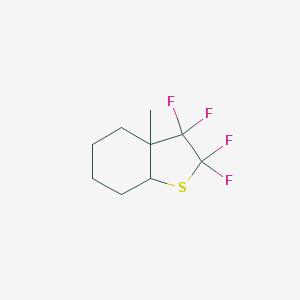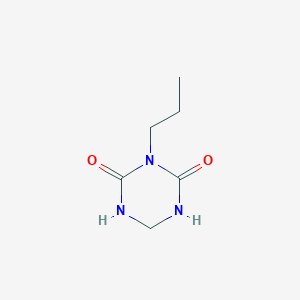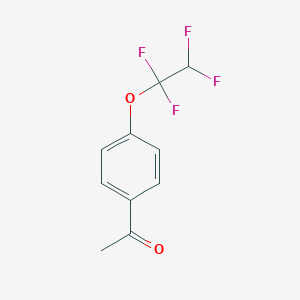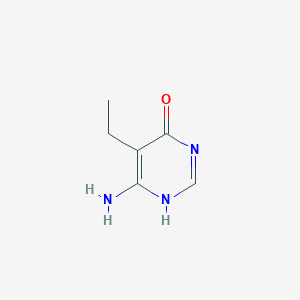
4-Pyrimidinol, 6-amino-5-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyrimidinol, 6-amino-5-ethyl- is a heterocyclic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicinal chemistry, biochemistry, and pharmacology. This compound belongs to the class of pyrimidines, which are widely used in the synthesis of various drugs and bioactive molecules.
Mecanismo De Acción
The mechanism of action of 4-Pyrimidinol, 6-amino-5-ethyl- is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or by interacting with specific receptors in the body.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4-Pyrimidinol, 6-amino-5-ethyl- can have various biochemical and physiological effects on the body. For example, this compound has been shown to inhibit the growth of cancer cells and to reduce inflammation in the body. Additionally, this compound has been shown to have antibacterial and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Pyrimidinol, 6-amino-5-ethyl- in lab experiments is its versatility. This compound can be easily synthesized and can be used as a building block in the synthesis of various bioactive molecules. However, one of the limitations of using this compound is its potential toxicity. Therefore, it is important to use appropriate safety precautions when handling this compound in the lab.
Direcciones Futuras
There are many future directions for the study of 4-Pyrimidinol, 6-amino-5-ethyl-. One potential area of research is the development of new drugs and therapies based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various areas of scientific research. Finally, the synthesis of novel derivatives of this compound may lead to the discovery of new bioactive molecules with improved properties.
Métodos De Síntesis
The synthesis of 4-Pyrimidinol, 6-amino-5-ethyl- can be achieved through different methods. One of the most commonly used methods is the reaction of 4-chloro-6-amino-5-ethylpyrimidine with an appropriate alcohol in the presence of a base. This reaction leads to the formation of the desired compound with high yield and purity.
Aplicaciones Científicas De Investigación
4-Pyrimidinol, 6-amino-5-ethyl- has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial activities. Additionally, this compound has been used as a building block in the synthesis of various bioactive molecules.
Propiedades
Número CAS |
103980-50-3 |
|---|---|
Nombre del producto |
4-Pyrimidinol, 6-amino-5-ethyl- |
Fórmula molecular |
C6H9N3O |
Peso molecular |
139.16 g/mol |
Nombre IUPAC |
4-amino-5-ethyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H9N3O/c1-2-4-5(7)8-3-9-6(4)10/h3H,2H2,1H3,(H3,7,8,9,10) |
Clave InChI |
GMXDHHPKBRZRSJ-UHFFFAOYSA-N |
SMILES isomérico |
CCC1=C(NC=NC1=O)N |
SMILES |
CCC1=C(N=CNC1=O)N |
SMILES canónico |
CCC1=C(NC=NC1=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




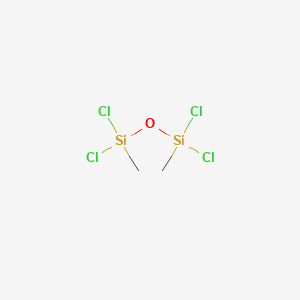
![N-[(S)-[(1r)-1-{[(Benzyloxy)carbonyl]amino}-2-Phenylethyl](Hydroxy)phosphoryl]-L-Leucyl-L-Alanine](/img/structure/B11017.png)
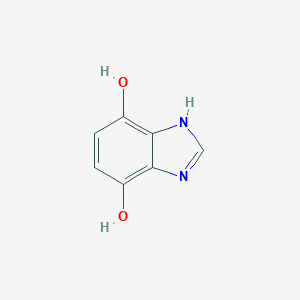
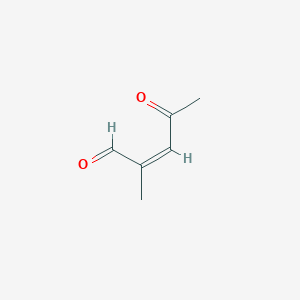
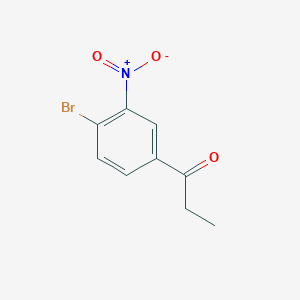
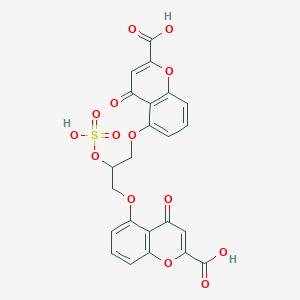
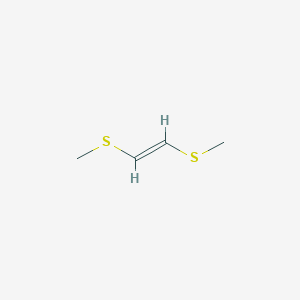
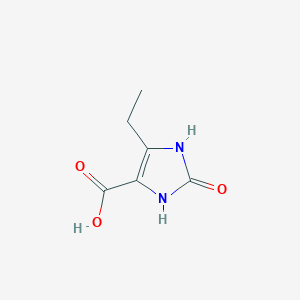
![1-Methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione](/img/structure/B11037.png)
![6-Bromo-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B11041.png)
